Maleic anhydride-13C4

Übersicht

Beschreibung

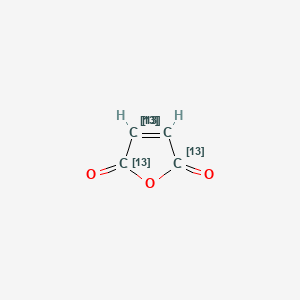

Maleic anhydride-13C4 is a labeled compound of maleic anhydride, where all four carbon atoms are replaced with the carbon-13 isotope. This compound is primarily used in scientific research to trace and study chemical reactions and pathways due to its isotopic labeling. Maleic anhydride itself is a colorless or white solid with a strong, irritating odor and is widely used in the production of resins, coatings, and polymers .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Maleic anhydride-13C4 can be synthesized through the oxidation of benzene or butane in the presence of a vanadium-phosphorus oxide catalyst.

Industrial Production Methods: Industrial production of this compound follows similar routes as the non-labeled compound but requires the use of carbon-13 labeled starting materials. The process involves the vapor-phase oxidation of benzene or butane, followed by purification steps to isolate the labeled maleic anhydride .

Analyse Chemischer Reaktionen

Types of Reactions: Maleic anhydride-13C4 undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form maleic acid.

Esterification: Forms esters when reacted with alcohols in the presence of a catalyst.

Amidation: Reacts with ammonia or amines to form amides.

Diels-Alder Reaction: Reacts with conjugated dienes to form cyclohexene derivatives.

Common Reagents and Conditions:

Hydrolysis: Water, room temperature.

Esterification: Alcohols, acid catalysts, elevated temperatures.

Amidation: Ammonia or amines, room temperature or slightly elevated temperatures.

Diels-Alder Reaction: Conjugated dienes, room temperature or slightly elevated temperatures.

Major Products:

Hydrolysis: Maleic acid.

Esterification: Maleic acid esters.

Amidation: Maleic acid amides.

Diels-Alder Reaction: Cyclohexene derivatives.

Wissenschaftliche Forschungsanwendungen

Maleic anhydride-13C4 is extensively used in scientific research due to its isotopic labeling, which allows for detailed tracking and analysis of chemical reactions. Its applications include:

Chemistry: Used in studying reaction mechanisms and pathways.

Biology: Employed in metabolic studies to trace biochemical pathways.

Medicine: Utilized in drug development to study the metabolism and distribution of pharmaceuticals.

Industry: Applied in the production of labeled polymers and resins for research and development purposes.

Wirkmechanismus

The mechanism of action of maleic anhydride-13C4 involves its reactivity due to the electron-deficient conjugated double bond and the cyclic anhydride functionality. These features allow it to participate in various chemical reactions, such as Michael additions, electrophilic additions, and Diels-Alder reactions. The isotopic labeling does not significantly alter its chemical behavior but enables precise tracking in experimental studies .

Vergleich Mit ähnlichen Verbindungen

Maleic Anhydride: The non-labeled version, widely used in industrial applications.

Fumaric Acid: An isomer of maleic acid, used in food and pharmaceutical industries.

Succinic Anhydride: Similar in structure but lacks the conjugated double bond, used in the production of resins and plastics.

Uniqueness: Maleic anhydride-13C4 is unique due to its isotopic labeling, which makes it invaluable for research applications where tracking and analyzing chemical reactions are crucial. This isotopic labeling provides a distinct advantage over non-labeled compounds in experimental studies .

Biologische Aktivität

Maleic anhydride-13C4 is a stable isotope-labeled compound that has garnered attention in various fields, including organic chemistry, biochemistry, and environmental science. Its unique isotopic labeling allows for precise tracking of biochemical processes and interactions within biological systems. This article delves into the biological activity of this compound, examining its mechanisms of action, applications in research, and relevant case studies.

Molecular Formula : C4H2O3

Molecular Weight : 98.06 g/mol

Isotope Composition : Contains four carbon-13 isotopes.

This compound functions primarily as a reactive intermediate in various biochemical pathways. Its mechanism of action involves:

- Reactivity with Nucleophiles : The anhydride group can react with nucleophiles such as amines and alcohols, forming stable adducts. This property is leveraged in synthesizing labeled compounds for metabolic studies.

- Biodegradation : Maleic anhydride derivatives have been shown to undergo biodegradation by microorganisms, which is crucial for understanding environmental impacts and metabolic pathways in living organisms .

Biological Applications

This compound is widely used in scientific research due to its labeling capabilities. Some key applications include:

- NMR Spectroscopy : Utilized as a standard in nuclear magnetic resonance (NMR) spectroscopy to trace metabolic pathways and molecular interactions.

- Metabolic Studies : Employed to study the incorporation of carbon into various biochemical compounds, aiding in understanding metabolic fluxes .

- Pharmaceutical Development : Used in drug metabolism studies to track the fate of drug molecules within biological systems .

Case Study 1: Metabolic Pathway Tracing

A study investigated the metabolic pathways of maleic anhydride derivatives in microbial systems. Using this compound as a tracer, researchers were able to identify specific degradation pathways utilized by oil-degrading bacteria in the Gulf of Mexico. This research highlighted the compound's role in environmental bioremediation efforts .

Case Study 2: Synthesis of Labeled Compounds

In another study, this compound was employed to synthesize labeled sodium 1-carboxy-2-(2-ethylhexyloxycarbonyl)ethanesulfonate (α-EHSS). The synthesis involved regioselective reactions that confirmed the compound's utility in developing standards for mass spectrometry applications, demonstrating its significance in analytical chemistry.

Toxicological Data

While Maleic anhydride itself has been associated with toxicity at high exposure levels, studies specifically on this compound indicate that its biological effects largely depend on the context of its use and concentration. For instance:

- Acute Toxicity : Inhalation studies revealed irritation effects at specific concentrations, but the labeled form's effects are less documented compared to its non-labeled counterpart .

- Chronic Exposure Effects : Long-term exposure studies indicate potential nephrotoxicity and other organ-specific effects; however, data on the 13C-labeled variant remain limited .

Summary Table of Biological Activities

| Activity Type | Description |

|---|---|

| NMR Spectroscopy | Standard for tracing metabolic pathways |

| Biodegradation | Undergoes microbial degradation; important for environmental studies |

| Pharmaceutical Research | Used in drug metabolism tracking |

| Toxicological Assessment | Limited data; potential toxicity similar to non-labeled forms |

Eigenschaften

IUPAC Name |

(2,3,4,5-13C4)furan-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2O3/c5-3-1-2-4(6)7-3/h1-2H/i1+1,2+1,3+1,4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPYJFEHAWHCUMM-JCDJMFQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=O)O[13C]1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10745839 | |

| Record name | (~13~C_4_)Furan-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.028 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1161736-58-8 | |

| Record name | (~13~C_4_)Furan-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1161736-58-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.